molecular formula C5H5IN2O B8726618 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8726618
M. Wt: 236.01 g/mol
InChI Key: NYTCTSLNYUTBPE-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a cooled (0° C.) solution of 5-iodo-1-methyl-1H-pyrazole (1.3 g, 6.3 mmol) in dimethyl formamide (2 mL), under an atmosphere of nitrogen, was added phosphorus oxychloride (1.72 mL, 18.8 mmol, 3.0 eq.). The resulting mixture was stirred at room temperature for 4 hr before partitioning between ethyl acetate (80 mL) and 2M aqueous potassium carbonate (80 mL). The aqueous layer was extracted again with ethyl acetate (80 mL). The organic extracts were combined and washed with water (3×50 mL) and then dried over magnesium sulphate. The resulting mixture was filtered and the filtrate evaporated under reduced pressure to give the title compound as an orange solid (0.58 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O.CN(C)[CH:15]=[O:16]>>[I:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
IC1=CC=NN1C
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.72 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before partitioning between ethyl acetate (80 mL) and 2M aqueous potassium carbonate (80 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with ethyl acetate (80 mL)
WASH
Type
WASH
Details
washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC1=C(C=NN1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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